molecular formula C24H20N4OS B2538761 4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one CAS No. 849823-68-3

4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B2538761
CAS No.: 849823-68-3
M. Wt: 412.51
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline ring, with additional benzyl and sulfanyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the fusion with a quinazoline ring. The benzyl and sulfanyl groups are then introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as anhydrous aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group yields sulfoxides or sulfones, while nucleophilic substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit key enzymes or proteins involved in bacterial or viral replication. The triazole and quinazoline rings are known to interact with nucleic acids and proteins, disrupting their normal function and leading to antimicrobial or antiviral effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one lies in its specific substituents, which confer distinct chemical and biological properties. The combination of benzyl and 2-methylphenyl groups enhances its potential as a versatile compound for various applications .

Properties

IUPAC Name

4-benzyl-1-[(2-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-17-9-5-6-12-19(17)16-30-24-26-25-23-27(15-18-10-3-2-4-11-18)22(29)20-13-7-8-14-21(20)28(23)24/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMLHUGQAUAQJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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